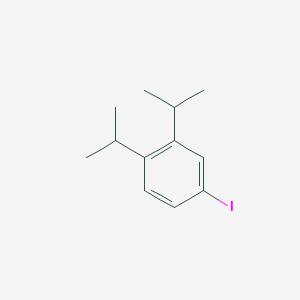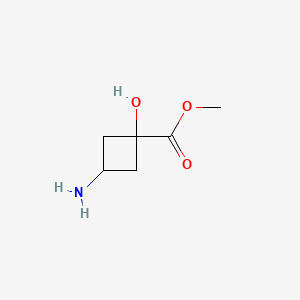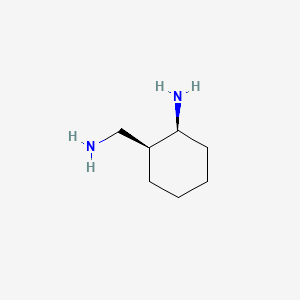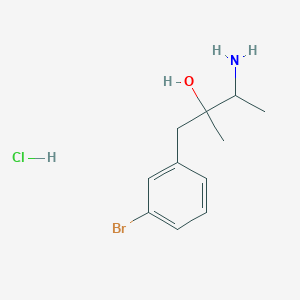
4-Iodo-1,2-bis(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1,2-bis(propan-2-yl)benzene is an organic compound with the molecular formula C12H17I It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with two isopropyl groups
Métodos De Preparación
The synthesis of 4-Iodo-1,2-bis(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,2-bis(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Iodo-1,2-bis(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Iodo-1,2-bis(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes, enabling the tracking of biological processes.
Medicine: It has potential applications in drug development, particularly in the design of molecules with specific biological activities. Its structure can be modified to enhance its interaction with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-1,2-bis(propan-2-yl)benzene depends on its specific applicationIn biological systems, the compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparación Con Compuestos Similares
4-Iodo-1,2-bis(propan-2-yl)benzene can be compared with other similar compounds, such as:
1-Iodo-2-(propan-2-yl)benzene: This compound has only one isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Iodo-1,2-dimethylbenzene: The presence of methyl groups instead of isopropyl groups results in different chemical properties and reactivity.
4-Bromo-1,2-bis(propan-2-yl)benzene: The bromine atom is less reactive than iodine, leading to different reaction conditions and products.
Propiedades
Fórmula molecular |
C12H17I |
|---|---|
Peso molecular |
288.17 g/mol |
Nombre IUPAC |
4-iodo-1,2-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17I/c1-8(2)11-6-5-10(13)7-12(11)9(3)4/h5-9H,1-4H3 |
Clave InChI |
NVJMMDFJPCJEFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)I)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)









![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)

![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)

